molecular formula C14H10FNO3 B095750 Phthalamic acid, N-(p-fluorophenyl)- CAS No. 19336-77-7

Phthalamic acid, N-(p-fluorophenyl)-

Cat. No. B095750
CAS RN: 19336-77-7
M. Wt: 259.23 g/mol
InChI Key: FZGQSGHYCVVQEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalimide derivatives can be achieved through various methods. One approach is the cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides using benzene-1,3,5-triyl triformate (TFBen) as a CO source, which yields a variety of phthalimide derivatives with high efficiency . Another method involves the reaction of phthalic anhydride with substituted aniline to obtain N-phenylphthalamic acids, which can undergo thermal decomposition to form oxazine derivatives . Additionally, N-(fluoro phenyl) maleamic acids and their corresponding maleimides can be prepared by reacting fluoro phenyl amines with maleic anhydride under modified conditions .

Molecular Structure Analysis

The molecular structure and intermolecular interactions of phthalimide derivatives can be elucidated using single-crystal X-ray diffraction, molecular orbital, and crystal packing calculations. For example, the crystal chemistry of N,N'-diphenylisophthalamide and related compounds reveals important intermolecular interactions and subtle differences in conformations and packing due to intramolecular hydrogen bonding . These structural insights are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Phthalimide derivatives undergo various chemical reactions, including acid-catalyzed breakdown and thermal decomposition. The acid-catalyzed breakdown of N-(2-aminophenyl)phthalamic acid, for instance, predominantly forms N-(2-aminophenyl)phthalimide and subsequently rearranges to 2-(2-carboxyphenyl)benzimidazole . The thermal decomposition of N-phenylphthalamic acids, on the other hand, leads directly to oxazine derivatives without the formation of imides or isoimides .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure. Polyimides derived from phthalimide-containing diamines exhibit high glass transition temperatures, enhanced thermal stabilities, and in some cases, crystalline transitions despite their irregular repeating sequences . The solubility and film-forming ability of aromatic polyamides based on phthalimide derivatives are also notable, with these materials showing good thermal stability . Furthermore, the synthesis of N-p-nitrophenyl poly(m-phenylene isophthalamide) demonstrates the potential for functionalization of phthalimide polymers, which can affect their inherent viscosity and substitution ratio .

Scientific Research Applications

Environmental Presence and Sources

Phthalates are widely recognized for their use as plasticizers, imparting flexibility and durability to polyvinyl chloride plastics and other polymers. The environmental dissemination of these compounds arises from their extensive application across various industries, leading to their detection in air, water, soil, and sediments. Notably, some phthalates have been observed to occur naturally in plant and microbial sources, suggesting potential biosynthesis pathways in nature. These findings underscore the complexity of phthalates as both anthropogenic pollutants and natural substances, necessitating further research to elucidate their ecological roles and impacts (Huang et al., 2021).

Biological Activities and Ecological Impacts

Research indicates that certain phthalates exhibit biological activities such as allelopathy, antimicrobial, and insecticidal effects, potentially contributing to the survival and competitiveness of their natural producers. The presence of phthalates in the environment, particularly those from synthetic sources, has raised concerns regarding their interference with natural biological processes and the health of ecosystems. Consequently, there is an urgent need for studies aimed at understanding the interactions between synthetic phthalates and the biosphere (Huang et al., 2021).

Human Health Implications

Extensive research has been conducted to assess the health implications of phthalate exposure in humans, with a particular focus on their endocrine-disrupting properties. Phthalates have been linked to a range of adverse health outcomes, including reproductive and developmental issues, highlighting the significance of understanding their mechanisms of action and effects on human health. The variability in human exposure levels and the differential toxicity profiles of various phthalates necessitate comprehensive risk assessments and regulatory measures to mitigate potential health risks (Katsikantami et al., 2016).

properties

IUPAC Name

2-[(4-fluorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGQSGHYCVVQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172932
Record name Phthalamic acid, N-(p-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalamic acid, N-(p-fluorophenyl)-

CAS RN

19336-77-7
Record name Phthalamic acid, N-(p-fluorophenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Fluorophenyl)phthalamic acid
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Record name Phthalamic acid, N-(p-fluorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUOROPHTHALANILIC ACID
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